molecular formula C13H21NO4 B14044162 trans-1-(Tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B14044162
M. Wt: 255.31 g/mol
InChI Key: XTVNSJSQUVHEML-ZJUUUORDSA-N
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Description

trans-1-(Tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a cyclopropyl group, which imparts unique steric and electronic properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of cyclopropyl-containing amino acids on protein structure and function.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry: In the chemical industry, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The cyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-1-(tert-butoxycarbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(3R,4R)-4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

XTVNSJSQUVHEML-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2

Origin of Product

United States

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